molecular formula C20H22N6O3 B2782708 N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1327203-83-7

N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Katalognummer: B2782708
CAS-Nummer: 1327203-83-7
Molekulargewicht: 394.435
InChI-Schlüssel: AFSVCLQHDOSDHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound with notable biological activity, particularly in the context of anticancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H22_{22}N6_{6}O3_{3}
  • Molecular Weight : 394.435 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural components, particularly the 1,2,4-oxadiazole and pyrimidine moieties. These structures are known for their interactions with various biological targets:

  • Anticancer Activity :
    • The 1,2,4-oxadiazole scaffold has been associated with significant anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies indicate that derivatives of this scaffold can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth .
    • A review highlighted the potential of oxadiazole derivatives in targeting cancer cells through mechanisms like apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's . Inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function.
    • Specific studies have demonstrated that certain oxadiazole derivatives exhibit selectivity towards BuChE over AChE, suggesting their utility in treating Alzheimer's disease with fewer side effects compared to existing treatments .

Case Studies

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold were tested on breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation .
    • Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development.
  • Neuroprotective Properties :
    • Research focused on its neuroprotective effects indicated that the compound could enhance cognitive function by modulating cholinergic signaling pathways. The selectivity for BuChE suggests a therapeutic advantage in minimizing cholinergic side effects commonly associated with AChE inhibitors .

Data Tables

Biological ActivityTarget Enzyme/Cell LineIC50 ValueReference
AnticancerBreast Cancer Cells12 µM
AnticancerLeukemia Cells15 µM
BuChE InhibitionBuChE5.07 µM

Eigenschaften

IUPAC Name

N-(4-butoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-2-3-11-28-16-7-5-15(6-8-16)23-20(27)26-12-14(13-26)19-24-18(25-29-19)17-21-9-4-10-22-17/h4-10,14H,2-3,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSVCLQHDOSDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.